molecular formula C6H4FNO2 B058218 2-Fluoronicotinic acid CAS No. 393-55-5

2-Fluoronicotinic acid

Cat. No.: B058218
CAS No.: 393-55-5
M. Wt: 141.1 g/mol
InChI Key: LLLVHTWJGWNRBD-UHFFFAOYSA-N
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Description

2-Fluoronicotinic acid is an organic compound with the chemical formula C6H4FNO2. It is a derivative of nicotinic acid, where one hydrogen atom in the pyridine ring is replaced by a fluorine atom. This compound appears as a white crystalline solid and is stable at ambient temperature . It is known for its solubility in water and its weak acidic nature, allowing it to form salts with metals .

Preparation Methods

Chemical Reactions Analysis

2-Fluoronicotinic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products .

Scientific Research Applications

2-Fluoronicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoronicotinic acid involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. For instance, in PET imaging, the radiolabeled derivative of this compound binds to specific proteins or receptors, allowing for the visualization of biological processes .

Properties

IUPAC Name

2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVHTWJGWNRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192541
Record name 2-Fluoronicotinic acid
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Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

393-55-5
Record name 2-Fluoronicotinic acid
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Record name 2-Fluoronicotinic acid
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Record name 2-Fluoronicotinic acid
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Record name 2-fluoronicotinic acid
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Synthesis routes and methods

Procedure details

A room temperature solution of 2-fluoronicotinic acid (1 g) in DCM (20 mL) was sequentially treated with DMF (0.2 mL) and oxalyl chloride (0.62 mL, 1 eq). The resulting solution was stirred at RT for 1 hour and monitored by HPLC (analyte quenced with methanol) until the consumption of starting material was complete. The reaction mixture was cooled to 0° C. and sequentially treated with 2,3-difluoroaniline (1.4 g, 1.5 eq) and 2 mL of triethylamine. The reaction was warmed to RT and maintained for 3 additional hours, followed by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution. The organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL) and reacted with excess t-butylamine at 80° C. for 14 hours. After cooling to RT, the solution was poured into sat NaHCO3 solution. The resulting precipitate was collected by filtration and washed with water. The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo and used directly in the next reaction without further purification. Using the same procedure, 2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide and 2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide can be produced from the reaction of 2-fluoronicotinic acid with 2,3-dichloroaniline and 3-chloro-2-fluoroaniline, respectively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Fluoronicotinic acid interact with its biological target and what are the downstream effects?

A1: this compound acts as an inhibitor of the enzyme Nicotinate Phosphoribosyltransferase (NAPRT) []. This enzyme is involved in the biosynthesis of NAD+ from Nicotinic acid. By inhibiting NAPRT, this compound disrupts the NAD+ biosynthetic pathway. This disruption is particularly significant in cancer cells, which are highly reliant on NAD+ for survival and proliferation. Consequently, this compound has been shown to decrease viability and intracellular NAD+ levels in cancer cells, particularly when used in combination with NAMPT inhibitors like FK866 [].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't detail spectroscopic data, we can confirm the following:

  • Crystal Structure: A related compound, 5-bromo-2-fluoronicotinic acid monohydrate, has its crystal structure determined as orthorhombic, P212121 []. This suggests this compound may also adopt a similar crystalline form.

Q3: Can you elaborate on the substrate specificity of enzymes involved in the biosynthetic pathway where this compound plays a role?

A3: Research focusing on viridogrisein biosynthesis sheds light on substrate specificity within this pathway. The enzyme SgvD1, involved in activating 3-hydroxypicolinic acid, a precursor to viridogrisein, exhibits strict substrate specificity []. Feeding experiments with various 3-hydroxypicolinic acid analogs, including substitutions at the 2nd position (like this compound), did not yield any new viridogrisein analogs []. This highlights the precise structural requirements of enzymes within this pathway and suggests that substitutions at the 2nd position are not tolerated.

Q4: Are there any known computational studies or models related to this compound and its activity?

A4: While the provided abstracts don't explicitly detail computational studies on this compound, research on Nicotinic acid, a closely related molecule, utilizes Density Functional Theory (DFT) methods to analyze conformers, geometries, and vibrational characteristics []. Similar computational approaches could be employed to investigate the structure-activity relationship of this compound and develop predictive QSAR models.

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